Cas no 2680727-89-1 (benzyl N-(5-fluoro-4-methyl-2-sulfanylphenyl)carbamate)

Benzyl N-(5-fluoro-4-methyl-2-sulfanylphenyl)carbamate is a specialized carbamate derivative featuring a fluorine-substituted aromatic ring with a sulfanyl (thiol) group at the ortho position. This compound is of interest in medicinal and agrochemical research due to its reactive thiol functionality, which can serve as a key intermediate for further derivatization or conjugation. The presence of both fluoro and methyl substituents enhances its potential for selective interactions in biological systems. Its benzyl carbamate moiety offers stability while allowing controlled deprotection under mild conditions. This makes it a versatile building block for the synthesis of pharmacologically active molecules or functional materials requiring precise structural modifications.
benzyl N-(5-fluoro-4-methyl-2-sulfanylphenyl)carbamate structure
2680727-89-1 structure
商品名:benzyl N-(5-fluoro-4-methyl-2-sulfanylphenyl)carbamate
CAS番号:2680727-89-1
MF:C15H14FNO2S
メガワット:291.340566158295
CID:5632487
PubChem ID:165931212

benzyl N-(5-fluoro-4-methyl-2-sulfanylphenyl)carbamate 化学的及び物理的性質

名前と識別子

    • 2680727-89-1
    • EN300-28288438
    • benzyl N-(5-fluoro-4-methyl-2-sulfanylphenyl)carbamate
    • インチ: 1S/C15H14FNO2S/c1-10-7-14(20)13(8-12(10)16)17-15(18)19-9-11-5-3-2-4-6-11/h2-8,20H,9H2,1H3,(H,17,18)
    • InChIKey: BSOODZMCAYKCKU-UHFFFAOYSA-N
    • ほほえんだ: SC1C=C(C)C(=CC=1NC(=O)OCC1C=CC=CC=1)F

計算された属性

  • せいみつぶんしりょう: 291.07292802g/mol
  • どういたいしつりょう: 291.07292802g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 323
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 39.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.6

benzyl N-(5-fluoro-4-methyl-2-sulfanylphenyl)carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28288438-0.05g
benzyl N-(5-fluoro-4-methyl-2-sulfanylphenyl)carbamate
2680727-89-1 95.0%
0.05g
$1188.0 2025-03-19
Enamine
EN300-28288438-0.5g
benzyl N-(5-fluoro-4-methyl-2-sulfanylphenyl)carbamate
2680727-89-1 95.0%
0.5g
$1357.0 2025-03-19
Enamine
EN300-28288438-10.0g
benzyl N-(5-fluoro-4-methyl-2-sulfanylphenyl)carbamate
2680727-89-1 95.0%
10.0g
$6082.0 2025-03-19
Enamine
EN300-28288438-1.0g
benzyl N-(5-fluoro-4-methyl-2-sulfanylphenyl)carbamate
2680727-89-1 95.0%
1.0g
$1414.0 2025-03-19
Enamine
EN300-28288438-1g
benzyl N-(5-fluoro-4-methyl-2-sulfanylphenyl)carbamate
2680727-89-1
1g
$1414.0 2023-09-08
Enamine
EN300-28288438-0.25g
benzyl N-(5-fluoro-4-methyl-2-sulfanylphenyl)carbamate
2680727-89-1 95.0%
0.25g
$1300.0 2025-03-19
Enamine
EN300-28288438-5.0g
benzyl N-(5-fluoro-4-methyl-2-sulfanylphenyl)carbamate
2680727-89-1 95.0%
5.0g
$4102.0 2025-03-19
Enamine
EN300-28288438-2.5g
benzyl N-(5-fluoro-4-methyl-2-sulfanylphenyl)carbamate
2680727-89-1 95.0%
2.5g
$2771.0 2025-03-19
Enamine
EN300-28288438-10g
benzyl N-(5-fluoro-4-methyl-2-sulfanylphenyl)carbamate
2680727-89-1
10g
$6082.0 2023-09-08
Enamine
EN300-28288438-0.1g
benzyl N-(5-fluoro-4-methyl-2-sulfanylphenyl)carbamate
2680727-89-1 95.0%
0.1g
$1244.0 2025-03-19

benzyl N-(5-fluoro-4-methyl-2-sulfanylphenyl)carbamate 関連文献

benzyl N-(5-fluoro-4-methyl-2-sulfanylphenyl)carbamateに関する追加情報

Introduction to Benzyl N-(5-fluoro-4-methyl-2-sulfanylphenyl)carbamate (CAS No. 2680727-89-1)

Benzyl N-(5-fluoro-4-methyl-2-sulfanylphenyl)carbamate, with the CAS number 2680727-89-1, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in medicinal chemistry and agrochemicals. The presence of a fluoro substituent and a methyl group on the aromatic ring enhances its pharmacological properties, making it a valuable intermediate in the synthesis of various bioactive molecules.

The structure of Benzyl N-(5-fluoro-4-methyl-2-sulfanylphenyl)carbamate consists of a benzyl group attached to a carbamate moiety, which is further linked to a phenyl ring substituted with a fluoro, a methyl, and a sulfanyl group. This unique arrangement imparts specific electronic and steric properties that make it an attractive candidate for further derivatization and functionalization. The compound's stability under various conditions and its compatibility with multiple synthetic pathways have made it a preferred choice for researchers in drug discovery.

In recent years, there has been growing interest in the development of novel pharmaceutical agents that incorporate fluorine atoms due to their ability to enhance metabolic stability, binding affinity, and overall bioavailability. The incorporation of a fluoro group in Benzyl N-(5-fluoro-4-methyl-2-sulfanylphenyl)carbamate contributes to these desirable properties, making it a potential building block for the synthesis of next-generation therapeutics. Additionally, the presence of a methyl group can influence the compound's solubility and permeability, which are critical factors in drug formulation and delivery.

The sulfanyl group in the phenyl ring adds another layer of complexity to the compound's behavior, influencing its reactivity and interactions with biological targets. This feature has been exploited in various research studies aimed at developing new inhibitors and modulators of enzymatic activity. For instance, compounds with similar structural motifs have shown promise in targeting enzymes involved in inflammatory pathways, making them relevant for the treatment of chronic diseases such as arthritis and cancer.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes and interactions of Benzyl N-(5-fluoro-4-methyl-2-sulfanylphenyl)carbamate with biological targets with high accuracy. These studies have provided valuable insights into how modifications at the fluoro, methyl, and sulfanyl positions can fine-tune the compound's pharmacological profile. Such knowledge is crucial for designing derivatives with enhanced efficacy and reduced side effects.

The synthesis of Benzyl N-(5-fluoro-4-methyl-2-sulfanylphenyl)carbamate involves multi-step organic reactions that require precise control over reaction conditions. The use of advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions has streamlined the process, allowing for higher yields and purities. These improvements have made it feasible to produce larger quantities of the compound for both research and commercial purposes.

In conclusion, Benzyl N-(5-fluoro-4-methyl-2-sulfanylphenyl)carbamate (CAS No. 2680727-89-1) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features, including the presence of a fluoro, a methyl, and a sulfanyl group, make it an attractive candidate for further development. Ongoing research efforts aim to explore its applications in drug discovery and to optimize its synthetic routes for industrial-scale production. As our understanding of molecular interactions continues to evolve, compounds like Benzyl N-(5-fluoro-4-methyl-2-sulfanylphenyl)carbamate are expected to play a crucial role in shaping the future of medicinal chemistry.

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